molecular formula C8H6FNO2 B6226454 (6-fluoro-1,2-benzoxazol-3-yl)methanol CAS No. 1824320-96-8

(6-fluoro-1,2-benzoxazol-3-yl)methanol

Cat. No.: B6226454
CAS No.: 1824320-96-8
M. Wt: 167.1
InChI Key:
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Description

(6-fluoro-1,2-benzoxazol-3-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the benzoxazole ring makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1,2-benzoxazol-3-yl)methanol typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under specific conditions. One common method is the condensation reaction between 2-aminophenol and a fluorinated aldehyde in the presence of a catalyst such as FeCl3. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(6-fluoro-1,2-benzoxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-fluoro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (6-fluoro-1,3-benzoxazol-2-yl)methanol: Similar structure but with different substitution pattern.

    (6-fluoro-3-piperidin-4-yl-1,2-benzoxazole): Contains a piperidine ring instead of a hydroxymethyl group.

Uniqueness

(6-fluoro-1,2-benzoxazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxymethyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1824320-96-8

Molecular Formula

C8H6FNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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